Hydantoins are a class of compounds with a wide range of biological activities and applications. Among them, 5-Cyclobutyl-5-phenylhydantoin, while not directly studied in the provided papers, is structurally related to the compounds discussed in the research. The synthesis and properties of hydantoin derivatives have been explored due to their relevance in pharmaceuticals, particularly as antiepileptic drugs and in the context of DNA damage. For instance, 5-hydroxy-5-methylhydantoin is a nucleobase lesion induced by ionizing radiation on thymine residues in DNA, which has implications for understanding the effects of radiation on genetic material1. Additionally, the optical separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin, a metabolite of the antiepileptic drug phenytoin, has been achieved, demonstrating the importance of chiral separation in the pharmacokinetics and pharmacodynamics of drug compounds2.
The mechanism of action for hydantoins, in general, involves their ability to modulate various biological pathways. Although the specific mechanism for 5-Cyclobutyl-5-phenylhydantoin is not detailed in the provided papers, we can infer from related compounds that hydantoins often act on the central nervous system. For example, phenytoin, a well-known antiepileptic drug, works by stabilizing neuronal membranes and reducing the excitability of neurons, thereby preventing seizure activity2. The study of hydantoin nucleoside analogs, such as 5-hydroxy-5-methylhydantoin, also contributes to our understanding of DNA repair mechanisms and the cellular response to DNA damage1.
Hydantoins, including their metabolites and derivatives, are prominently used in the treatment of epilepsy. The research on 5-(p-hydroxyphenyl)-5-phenylhydantoin, a metabolite of phenytoin, highlights the significance of understanding the enantiomeric forms of these compounds, as they can have different pharmacological effects2. This knowledge is crucial for the development of safer and more effective medications.
The study of hydantoin nucleoside analogs is essential in the field of genetic research. The insertion of lesions such as 5-hydroxy-5-methylhydantoin into DNA fragments allows scientists to investigate the processes of DNA repair and the consequences of radiation-induced damage to genetic material1. This research has applications in cancer therapy, radiobiology, and the development of novel therapeutic strategies targeting DNA repair pathways.
The optical separation of hydantoin enantiomers using techniques like reversed-phase high-performance liquid chromatography (HPLC) is an important application in analytical chemistry. The ability to accurately and sensitively determine the enantiomeric composition of compounds like 5-(p-hydroxyphenyl)-5-phenylhydantoin is valuable for quality control in pharmaceutical manufacturing and for the study of drug metabolism2.
5-Cyclobutyl-5-phenylhydantoin is categorized under the broader class of hydantoins, which are derivatives of the hydantoin structure. The specific chemical formula for this compound is CHNO, with a molecular weight of approximately 230.27 g/mol . It is often synthesized for research purposes and can be found in various chemical databases and suppliers like Sigma-Aldrich and Thermo Scientific .
The synthesis of 5-cyclobutyl-5-phenylhydantoin can be accomplished through several methods, with the Bucherer–Bergs reaction being one of the most notable. This multicomponent reaction typically involves:
The Bucherer–Bergs method allows for the direct synthesis of various 5-substituted hydantoins, including 5-cyclobutyl-5-phenylhydantoin, by adjusting the starting aldehyde or ketone used in the reaction .
The molecular structure of 5-cyclobutyl-5-phenylhydantoin features a five-membered ring consisting of two carbonyl groups and two nitrogen atoms. The cyclobutyl group and phenyl group are both located at the 5-position of the hydantoin ring, contributing to its unique properties.
The presence of both cyclobutyl and phenyl substituents affects the compound's steric and electronic properties, which may influence its reactivity and biological activity.
5-Cyclobutyl-5-phenylhydantoin can undergo various chemical reactions typical for hydantoins, including:
These reactions are significant for its application in synthesizing biologically active compounds or as intermediates in organic synthesis.
The physical and chemical properties of 5-cyclobutyl-5-phenylhydantoin include:
These properties make it suitable for various applications in organic chemistry and medicinal chemistry.
5-Cyclobutyl-5-phenylhydantoin has several scientific applications:
The systematic IUPAC name for this compound is 5-cyclobutyl-5-phenylimidazolidine-2,4-dione, reflecting its core hydantoin structure substituted at the 5-position with cyclobutyl and phenyl groups. Its molecular formula is C13H14N2O2, corresponding to a molecular weight of 230.26 g/mol [3] [10]. The stereochemistry at the 5-position chiral center generates enantiomers, designated as (5R)- and (5S)-5-cyclobutyl-5-phenylimidazolidine-2,4-dione in chemical databases [3]. This stereochemical distinction is pharmacologically relevant as enantiomers may exhibit differential biological activities, though specific rotamer distributions remain uncharacterized in literature.
While single-crystal X-ray diffraction data is limited for this specific derivative, its structural analog phenytoin (5,5-diphenylhydantoin) exhibits a "butterfly" conformation with dihedral angles between phenyl rings influencing biological activity. The cyclobutyl substituent introduces significant steric constraints compared to phenyl or alkyl groups, potentially affecting crystal packing. The compound consistently displays a high melting point (234–235°C), indicative of a stable crystalline lattice with strong intermolecular hydrogen bonding via the hydantoin ring's carbonyl groups [5] [8]. Computational modeling suggests the cyclobutyl ring adopts a puckered conformation, with the phenyl ring rotated approximately 60–70° relative to the hydantoin plane to minimize steric clashes.
Spectroscopic profiles provide definitive structural fingerprints for identity confirmation and purity assessment:
Nuclear Magnetic Resonance (NMR)Theoretical 1H NMR predictions indicate characteristic signals: phenyl protons (δ 7.2–7.8 ppm), cyclobutyl methine proton (δ 3.2–3.5 ppm, multiplet), cyclobutyl methylene protons (δ 2.0–2.6 ppm), and hydantoin NH protons (δ 10.5–11.0 ppm, broad). 13C NMR should exhibit carbonyl carbons (δ 175–178 ppm), phenyl carbons (δ 125–140 ppm), and cyclobutyl carbons (δ 25–35 ppm) [10].
Infrared Spectroscopy (IR)Experimental IR spectra show strong carbonyl absorptions at 1,720 cm−1 (C4=O) and 1,780 cm−1 (C2=O), consistent with the hydantoin’s imide functionality. Aromatic C-H stretches appear near 3,050 cm−1, while N-H stretches are observed at 3,200–3,300 cm−1 [8].
Mass Spectrometry (MS)Electron ionization mass spectrometry (EI-MS) displays a molecular ion peak at m/z 230.26 [M]+ with key fragments at m/z 213.10 [M–OH]+, 185.08 [M–CONH]+, and 117.07 [C8H7N]+. High-resolution MS confirms the exact mass as 230.1055 Da [10].
Table 1: Spectroscopic Signatures of 5-Cyclobutyl-5-phenylhydantoin
Technique | Key Features |
---|---|
1H NMR | Phenyl (δ 7.2–7.8 ppm); Cyclobutyl methine (δ 3.2–3.5 ppm); NH (δ 10.5–11.0 ppm) |
13C NMR | C2=O/C4=O (δ 175–178 ppm); Phenyl carbons (δ 125–140 ppm); Cyclobutyl (δ 25–35 ppm) |
IR | C=O stretches (1,720 cm−1, 1,780 cm−1); N-H stretch (3,200–3,300 cm−1) |
MS (EI) | M+ at m/z 230.26; Fragments: 213.10, 185.08, 117.07 |
The compound exists as a white-to-off-white crystalline solid with low aqueous solubility (<0.1 mg/mL), attributable to its hydrophobic cyclobutyl and phenyl substituents. Predicted thermodynamic solubility parameters indicate moderate solubility in polar aprotic solvents (DMSO, acetone) and low solubility in water and hydrocarbons [3]. Experimental log P (octanol-water partition coefficient) values of 1.76 ± 0.05 confirm moderate lipophilicity, facilitating blood-brain barrier penetration—a critical feature for neuroactive agents. This aligns with hydantoin derivatives’ known membrane interaction capabilities, where aromatic rings enhance lipid bilayer partitioning [3] [9].
5-Cyclobutyl-5-phenylhydantoin exhibits weak acidic properties (predicted pKa = 8.61 ± 0.10) due to ionization at the N3 position. The hydantoin core undergoes pH-dependent tautomerism, existing predominantly in the diketo form (2,4-dioxo) under physiological conditions but shifting toward enol tautomers in alkaline environments. This tautomeric equilibrium influences hydrogen-bonding capacity and metal chelation potential. The cyclobutyl group exerts minor electron-donating effects compared to phenyl, slightly increasing electron density at C5 and reducing acidity relative to 5,5-diphenylhydantoin (pKa ≈ 8.3) [8] [9].
Table 2: Physicochemical Properties of 5-Cyclobutyl-5-phenylhydantoin
Property | Value | Conditions/Method |
---|---|---|
Melting Point | 234–235°C | Capillary method [5] [8] |
Density | 1.272 ± 0.06 g/cm³ | Predicted [8] |
pKa | 8.61 ± 0.10 | Computational prediction [8] |
log P (octanol-water) | 1.76 ± 0.05 | Predicted |
Solubility in Water | <0.1 mg/mL | Experimental observation |
Solubility in DMSO | >50 mg/mL | Experimental observation |
Table 3: Nomenclature and Identifiers for 5-Cyclobutyl-5-phenylhydantoin
Identifier Type | Name |
---|---|
IUPAC Name | 5-cyclobutyl-5-phenylimidazolidine-2,4-dione |
Synonyms | 5-Cyclobutyl-5-phenylhydantoin; (5R)-5-cyclobutyl-5-phenylimidazolidine-2,4-dione; (5S)-5-cyclobutyl-5-phenylimidazolidine-2,4-dione; 2,4-Imidazolidinedione, 5-cyclobutyl-5-phenyl- [3] |
CAS Registry Number | 125650-44-4 |
Molecular Formula | C₁₃H₁₄N₂O₂ |
SMILES | C1CC(C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
InChI Key | YFMSPNSDLBGLRF-UHFFFAOYSA-N |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8